Nicosulfuron is a highly active, systemic sulfonylurea herbicide primarily procured for post-emergence control of grass and broadleaf weeds in maize. As an acetolactate synthase (ALS) inhibitor, it blocks branched-chain amino acid biosynthesis. From a procurement and formulation perspective, nicosulfuron is defined by its weak acid nature (pKa ~4.22), which dictates its extreme pH-dependent solubility, its rapid metabolic detoxification in tolerant crops via specific cytochrome P450 enzymes, and its relatively short environmental persistence compared to legacy sulfonylureas. These properties make it a foundational active ingredient in modern, rotation-safe agricultural chemical portfolios, provided formulation pH and crop genetics are strictly managed[1].
Substituting nicosulfuron with other sulfonylureas (like rimsulfuron or foramsulfuron) without accounting for specific field and genetic conditions often leads to either crop injury or efficacy failure. While rimsulfuron is a close structural analog, it exhibits significantly faster soil dissipation, reducing its residual weed control window in neutral soils. Conversely, substituting nicosulfuron with foramsulfuron to mitigate crop phytotoxicity in sensitive maize hybrids will fail, as both molecules rely on the exact same cytochrome P450 (CYP81A9) pathway for detoxification. Furthermore, nicosulfuron's extreme sensitivity to acidic hydrolysis requires specific formulation technologies (such as oil dispersions or alkaline buffers) that are not universally interchangeable with generic aqueous suspension concentrates [1].
Nicosulfuron is a weak acid (pKa 4.22) exhibiting drastic solubility and stability shifts across standard agricultural pH ranges. At pH 5, its water solubility is limited to approximately 400 mg/L, and it undergoes rapid sulfonylurea bridge hydrolysis with a half-life of 15 days. In contrast, at pH 7 and pH 9, solubility increases to 7,100 mg/L and 46,000 mg/L, respectively, and the molecule becomes hydrolytically stable [1].
| Evidence Dimension | Solubility and Hydrolysis Half-Life |
| Target Compound Data | 400 mg/L solubility; 15-day half-life (pH 5) |
| Comparator Or Baseline | 7,100 mg/L solubility; hydrolytically stable (pH 7) |
| Quantified Difference | >17-fold increase in solubility and complete hydrolytic stabilization at pH 7 vs pH 5 |
| Conditions | Aqueous solution at 25°C |
Procurement of nicosulfuron technical material must be paired with alkaline buffering agents or formulated as an oil dispersion (OD) to prevent active ingredient precipitation and degradation in the spray tank.
The selectivity of nicosulfuron in maize is not driven by target-site insensitivity. In vitro assays demonstrate that nicosulfuron inhibits maize acetolactate synthase (ALS) with an I50 of 36.9 nM, which is nearly identical to the I50 for susceptible weeds like shattercane (29.5 nM) and woolly cupgrass (37.2 nM). Instead, crop safety relies entirely on rapid metabolic detoxification via CYP81A9-mediated hydroxylation, resulting in an in vivo half-life of less than 4 hours in maize compared to >72 hours in susceptible weeds [1].
| Evidence Dimension | ALS Inhibition (I50) and In Vivo Half-Life |
| Target Compound Data | Maize: I50 = 36.9 nM; Half-life < 4 hours |
| Comparator Or Baseline | Shattercane (Weed): I50 = 29.5 nM; Half-life > 72 hours |
| Quantified Difference | >18-fold faster metabolic clearance in crop despite equivalent target-site sensitivity |
| Conditions | Isolated ALS enzyme assay and whole-plant metabolism tracking |
Because the active ingredient is inherently toxic to the crop's ALS enzyme, buyers must ensure that target maize hybrids possess active CYP81A9 alleles or co-procure safeners like isoxadifen-ethyl.
When comparing short-residual sulfonylureas, nicosulfuron provides a slightly more extended residual control window in neutral-to-alkaline soils than its closest analog, rimsulfuron. In slightly alkaline silty loam soils, the half-life (DT50) of nicosulfuron extends to approximately 43 days, whereas rimsulfuron typically degrades much more rapidly across a wider pH range (often <10 days). In acidic soils (pH 5.7), both compounds degrade rapidly with DT50 < 6 days [1].
| Evidence Dimension | Soil Half-Life (DT50) |
| Target Compound Data | Nicosulfuron DT50 ~43 days (alkaline soil), <6 days (acidic soil) |
| Comparator Or Baseline | Rimsulfuron DT50 <10 days across most soil pH profiles |
| Quantified Difference | Nicosulfuron offers a >4x longer residual presence in alkaline soils compared to rimsulfuron |
| Conditions | Field and laboratory dissipation studies in silty loam soils |
Nicosulfuron is the preferred procurement choice over rimsulfuron when a longer residual weed control window is required in neutral/alkaline soils without risking multi-year rotational crop carryover.
Substituting nicosulfuron with other in-class herbicides like foramsulfuron will not resolve crop injury in sensitive maize hybrids. Both nicosulfuron and foramsulfuron undergo pyrimidinyl ring hydroxylation catalyzed by the exact same maize cytochrome P450 enzyme (CYP81A9). Consequently, sweet corn hybrids homozygous for the recessive nsf1 mutation exhibit severe, correlated cross-sensitivity to nicosulfuron, foramsulfuron, and mesotrione[1].
| Evidence Dimension | Enzyme Specificity and Crop Injury |
| Target Compound Data | Nicosulfuron (metabolized by CYP81A9) |
| Comparator Or Baseline | Foramsulfuron (metabolized by CYP81A9) |
| Quantified Difference | 100% shared metabolic pathway leading to identical severe injury in nsf1 mutant hybrids |
| Conditions | Recombinant CYP assay and greenhouse hybrid sensitivity screening |
Procurement teams cannot use foramsulfuron as a drop-in replacement for nicosulfuron to fix hybrid-specific phytotoxicity; they must instead procure alternative modes of action or safened formulations.
Due to its rapid CYP81A9-mediated metabolism in tolerant maize (<4 hour half-life), nicosulfuron is a premier active ingredient for post-emergence grass weed control. Formulators must utilize oil dispersion (OD) technologies or alkaline buffers to maintain the spray solution above pH 7, ensuring the active ingredient remains highly soluble (up to 7,100 mg/L) and avoids rapid hydrolytic degradation in the tank [1].
Because nicosulfuron's target-site toxicity (ALS I50 = 36.9 nM) is equally lethal to maize and weeds, crop safety is entirely metabolism-dependent. For markets utilizing heterozygous or sensitive maize hybrids (such as specific sweet corn varieties), nicosulfuron must be co-procured and formulated with safeners like isoxadifen-ethyl, which artificially induce CYP450 activity to accelerate detoxification and prevent severe phytotoxicity [2].
In agricultural regions with neutral to slightly alkaline soils, nicosulfuron is selected over rimsulfuron to provide a longer residual control window. Its DT50 extends to approximately 43 days under these conditions, offering sustained pre-emergence/post-emergence activity while still degrading fast enough to prevent multi-year carryover issues that plague older sulfonylureas[3].
Irritant;Environmental Hazard